molecular formula C10H10N2S B11946904 N-(2,3-Xylyl)cyanothioformamide CAS No. 112507-24-1

N-(2,3-Xylyl)cyanothioformamide

Cat. No.: B11946904
CAS No.: 112507-24-1
M. Wt: 190.27 g/mol
InChI Key: SCZTXWNFTJWCSA-UHFFFAOYSA-N
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Description

N-(2,3-Xylyl)cyanothioformamide is a thiourea derivative characterized by a cyanothioformamide (-NHC(S)CN) functional group attached to a 2,3-dimethylphenyl (xylyl) substituent. For instance, N-arylcyanothioformamides are synthesized via two-step procedures involving aryl amines and thiocarbonyl reagents, as demonstrated in the preparation of intermediates for 2-cyanobenzothiazoles .

Properties

CAS No.

112507-24-1

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

1-cyano-N-(2,3-dimethylphenyl)methanethioamide

InChI

InChI=1S/C10H10N2S/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,1-2H3,(H,12,13)

InChI Key

SCZTXWNFTJWCSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3-Xylyl)cyanothioformamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Xylyl)cyanothioformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or thioformamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-Xylyl)cyanothioformamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-Xylyl)cyanothioformamide involves its interaction with various molecular targets. The cyano and thioformamide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(2,3-Xylyl)cyanothioformamide and related compounds:

Compound Molecular Formula Key Substituents Synthesis Applications Reference
This compound C₁₀H₁₁N₂S 2,3-dimethylphenyl, -NHC(S)CN Likely via aryl amine + thiocarbonyl Intermediate for heterocycles (e.g., benzothiazoles)
Mefenamic acid C₁₅H₁₅NO₂ 2,3-dimethylphenyl, -NH-anthranilate Condensation of 2,3-xylidine + anthranilic acid NSAID (anti-inflammatory, analgesic)
Xylachlor C₁₀H₁₃ClNO₂ 2,3-dimethylphenyl, -N-isopropylchloroacetamide Chloroacetylation of isopropyl-2,3-xylidine Herbicide (acetyl-CoA carboxylase inhibitor)
N-Phenylcyanothioformamide C₈H₇N₂S Phenyl, -NHC(S)CN Two-step synthesis (aryl amine + CS₂/CN⁻) Precursor to 2-cyanobenzothiazoles

Structural and Functional Insights :

  • Aryl Group Influence: The 2,3-xylyl group in this compound confers steric bulk and lipophilicity, which may enhance binding to hydrophobic targets compared to simpler aryl analogs (e.g., N-phenylcyanothioformamide). This is analogous to mefenamic acid, where the xylyl group improves cyclooxygenase inhibition .
  • Functional Group Differences: The cyanothioformamide moiety distinguishes it from fenamates (anthranilic acid derivatives) and xylachlor (chloroacetamide). Its electron-withdrawing -CN group likely increases reactivity in cyclization reactions (e.g., forming benzothiazoles) .
  • Synthetic Pathways: While N-arylcyanothioformamides are typically synthesized via CS₂-mediated routes, this compound may require optimized conditions to accommodate the bulky xylyl group .

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